molecular formula C₂₃H₃₂N₂O₉ B1147516 Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester(Mixture of Diastereomers) CAS No. 1191034-22-6

Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester(Mixture of Diastereomers)

Cat. No.: B1147516
CAS No.: 1191034-22-6
M. Wt: 480.51
InChI Key:
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Description

Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester (Mixture of Diastereomers) is a metabolite of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and major depressive disorder. This compound is characterized by its complex structure, which includes a glucuronide moiety and a methyl ester group, making it a significant subject of study in pharmacokinetics and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester involves multiple steps, starting from Milnacipran. The process typically includes the glucuronidation of Milnacipran followed by esterification to introduce the methyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, glucuronidation can be achieved using glucuronic acid derivatives under acidic or enzymatic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes maintaining cleanroom conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, facilitated by reagents such as halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties.

Scientific Research Applications

Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Milnacipran and its derivatives.

    Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.

    Medicine: Research focuses on its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties.

    Industry: It is used in the development of new pharmaceutical formulations and in the quality control of Milnacipran-based medications.

Mechanism of Action

The mechanism of action of Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester involves its role as a metabolite of Milnacipran. It exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is mediated through its interaction with serotonin and norepinephrine transporters, which are the primary molecular targets . The compound also influences various signaling pathways involved in pain modulation and mood regulation .

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: Another SNRI used for depression and anxiety disorders.

    Duloxetine: An SNRI used for depression, anxiety, and neuropathic pain.

    Desvenlafaxine: A metabolite of Venlafaxine with similar pharmacological properties.

Uniqueness

Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester is unique due to its specific glucuronide and methyl ester modifications, which influence its pharmacokinetic profile and metabolic stability. Unlike other SNRIs, it has a distinct metabolic pathway that contributes to its efficacy and safety profile in clinical use.

Properties

CAS No.

1191034-22-6

Molecular Formula

C₂₃H₃₂N₂O₉

Molecular Weight

480.51

Synonyms

1-[N-[[(1S,2R)-2-[(Diethylamino)carbonyl]-2-phenylcyclopropyl]methyl]carbamate]-β-D-glucopyranuronic Acid Methyl Ester

Origin of Product

United States

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